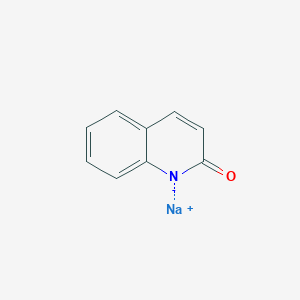

sodium;quinolin-1-id-2-one

Description

Historical Context and Evolution of Quinolin-2-one Chemistry

The journey of quinolin-2-one chemistry began with the discovery of quinoline (B57606) itself, a compound first obtained from coal tar in 1834. The exploration of quinoline derivatives quickly led to the synthesis of its oxygenated analogues, including the quinolin-2-one isomer. Early synthetic methods for quinolin-2-ones were often based on classical cyclization reactions.

Over the years, the synthetic toolbox for accessing the quinolin-2-one core has expanded significantly. Traditional methods, while still relevant, have been complemented by modern, more efficient catalytic approaches. Some key synthetic strategies include:

Friedländer-type and Knorr-type reactions: These are classical condensation methods that have been historically important for the synthesis of quinolines and their derivatives.

Camps cyclization: This reaction involves the intramolecular cyclization of N-(2-acylaryl)amides to form either quinolin-4-ones or quinolin-2-ones, depending on the reaction conditions and the base used. acs.org The use of a weaker base can favor the formation of the quinolin-2-one isomer through deprotonation of the amide. acs.org

Palladium-catalyzed reactions: Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling and C-H activation reactions, which have been successfully applied to the synthesis of complex quinolin-2-one derivatives. rsc.org

Microwave-assisted synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of quinolin-2(1H)-ones, often with improved yields and under milder conditions. rsc.org

Fundamental Significance of the Quinolin-2-one Scaffold in Organic Synthesis and Materials Science

The quinolin-2-one scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. This has led to the development of numerous quinolin-2-one-based compounds with a wide range of pharmacological activities.

Beyond its medicinal applications, the quinolin-2-one core is also a valuable building block in materials science. Its planar structure and potential for functionalization make it an attractive component for the design of:

Organic dyes: Quinolin-2-one derivatives can exhibit interesting photophysical properties, making them suitable for use as dyes. They are considered aza-analogs of coumarins, a well-known class of fluorescent compounds. arabjchem.org

Functional materials: The ability to tune the electronic properties of the quinolin-2-one scaffold through substitution allows for the creation of materials with specific optical and electronic characteristics.

The versatility of the quinolin-2-one scaffold is further highlighted by the diverse range of reactions it can undergo, allowing for the introduction of various functional groups at different positions of the ring system.

Scope and Research Trajectories Pertaining to Deprotonated Quinolin-2-one Species, including Sodium Salts

The deprotonation of the N-H bond in quinolin-2-one generates the corresponding anion, quinolin-1-id-2-one. This deprotonated species is a key intermediate in many synthetic transformations, acting as a potent nucleophile. The formation of the sodium salt, "sodium;quinolin-1-id-2-one," is typically achieved by treating quinolin-2-one with a strong sodium base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH). acs.org

Research involving deprotonated quinolin-2-one species is primarily focused on their in-situ generation and subsequent reaction to form more complex molecules. For example, the reaction of deprotonated quinolin-2-one with electrophiles is a common strategy for N-alkylation and N-arylation.

A notable example of the reactivity of the deprotonated species is the base-triggered ring-enlargement of cyclopropa[c]quinolin-2-ones. In this reaction, treatment with sodium hydride leads to the deprotonation of the lactam proton, initiating a cascade of reactions that results in the formation of benzo-fused azepinones. This transformation underscores the importance of the deprotonated intermediate in accessing novel heterocyclic frameworks.

While the isolated sodium salt "this compound" is not as extensively studied as its in-situ generated counterpart, its formation is a critical step in a multitude of synthetic procedures. The properties and reactivity of this sodium salt are inferred from the outcomes of these reactions.

Properties

Molecular Formula |

C9H6NNaO |

|---|---|

Molecular Weight |

167.14 g/mol |

IUPAC Name |

sodium;quinolin-1-id-2-one |

InChI |

InChI=1S/C9H7NO.Na/c11-9-6-5-7-3-1-2-4-8(7)10-9;/h1-6H,(H,10,11);/q;+1/p-1 |

InChI Key |

CFWNYFKZILUVBD-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)[N-]2.[Na+] |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of Quinolin 2 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For the quinolin-2-one framework, both one-dimensional (1D) and two-dimensional (2D) NMR methods are employed for a complete structural assignment.

One-Dimensional (1D) NMR Analysis (¹H, ¹³C)

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13), provide fundamental information about the number and types of atoms present in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of quinolin-2(1H)-one typically exhibits seven distinct signals in the aromatic region and one broad signal for the N-H proton. rsc.org The protons on the carbocyclic ring (H-5, H-6, H-7, H-8) and the heterocyclic ring (H-3, H-4) show characteristic chemical shifts and coupling patterns. acs.org For instance, H-3 and H-4 appear as doublets due to their vicinal coupling. rsc.org The N-H proton signal is usually observed as a broad singlet at a downfield chemical shift (around 11.87 ppm in DMSO-d₆), which disappears upon D₂O exchange. rsc.org In sodium;quinolin-1-id-2-one, this N-H signal would be absent. The loss of the N-H proton and the presence of the sodium counter-ion would lead to a change in the electron density of the heterocyclic ring, likely causing shifts in the signals of adjacent protons, particularly H-8 and H-3.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of quinolin-2(1H)-one displays nine distinct signals corresponding to the nine carbon atoms in the molecule. rsc.org The carbonyl carbon (C-2) is characteristically found at a downfield chemical shift (around 162.5 ppm in DMSO-d₆) due to the deshielding effect of the adjacent oxygen and nitrogen atoms. rsc.org The other eight carbons, comprising both sp² hybridized carbons of the aromatic and vinyl groups, resonate in the typical aromatic region (115-141 ppm). rsc.org For the sodium salt, the most significant changes in chemical shifts are expected for the carbons within the heterocyclic ring (C-2, C-3, C-4, and C-8a) due to the altered electronic nature of the deprotonated nitrogen atom.

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for Quinolin-2(1H)-one

Below is a table of representative NMR data for the parent compound, quinolin-2(1H)-one, in DMSO-d₆.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | 11.87 (s, 1H) | - |

| C-2 | - | 162.45 |

| C-3 | 6.52 (d, J=9.5 Hz, 1H) | 122.09 |

| C-4 | 7.89 (d, J=9.5 Hz, 1H) | 140.87 |

| C-4a | - | 119.65 |

| C-5 | 7.34 (d, J=8.2 Hz, 1H) | 128.32 |

| C-6 | 7.15 (t, J=7.5 Hz, 1H) | 122.31 |

| C-7 | 7.48 (t, J=7.7 Hz, 1H) | 130.85 |

| C-8 | 7.63 (d, J=7.7 Hz, 1H) | 115.70 |

| C-8a | - | 139.25 |

| Data sourced from reference rsc.org. s=singlet, d=doublet, t=triplet, J=coupling constant in Hz. |

Two-Dimensional (2D) NMR Techniques (COSY, HMBC, HSQC) for Connectivity and Stereochemistry

2D NMR experiments are powerful tools that reveal correlations between different nuclei, allowing for the unambiguous assignment of the ¹H and ¹³C spectra and confirmation of the molecular structure. orientjchem.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbons. acs.org For quinolin-2-one, COSY spectra would show cross-peaks between H-3 and H-4, as well as between adjacent protons on the benzene (B151609) ring (H-5 with H-6, H-6 with H-7, and H-7 with H-8), confirming their connectivity. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. mdpi.com Each C-H bond in the quinolin-2-one molecule would be represented by a cross-peak in the HSQC spectrum, allowing for the direct assignment of each carbon signal based on the already assigned proton spectrum.

Solvent Effects on NMR Chemical Shifts

The choice of solvent can significantly influence NMR chemical shifts due to interactions between the solvent and solute molecules, such as hydrogen bonding and magnetic anisotropy effects. thieme-connect.de In the case of quinolin-2(1H)-one, changing from a non-polar solvent like CDCl₃ to a polar, hydrogen-bond-accepting solvent like DMSO-d₆ causes notable downfield shifts for the N-H proton and other protons in the molecule due to the formation of hydrogen bonds. rsc.orgmdpi.com

For this compound, solubility would be a primary consideration, favoring polar solvents like D₂O or DMSO-d₆. In these solvents, the ionic nature of the compound would lead to strong interactions with the solvent molecules. The chemical shifts would be sensitive to factors like concentration and the degree of ion pairing, which in turn are influenced by the solvent's polarity and coordinating ability.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of fragmentation patterns. mcmaster.ca

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the m/z of ions with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between ions with the same nominal mass but different elemental compositions.

For quinolin-2(1H)-one (C₉H₇NO), the calculated exact mass of the protonated molecule [M+H]⁺ is 146.0600. rsc.org HRMS analysis would confirm this mass, thereby verifying the elemental composition. rsc.org

For this compound (C₉H₆NNaO), the calculated exact mass is 167.0374. In positive-ion mode ESI-MS, one might observe the [M+H]⁺ ion at m/z 168.0447 (protonated salt) or more likely, the [M+Na]⁺ ion at m/z 190.0268 (disodium adduct). In negative-ion mode, the deprotonated quinolin-2-one anion [M-Na]⁻ would be observed at an m/z of 144.0455.

Interactive Data Table: Calculated Exact Masses for Quinolin-2-one Species

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

| Quinolin-2(1H)-one [M] | C₉H₇NO | 145.0528 |

| Protonated Quinolin-2(1H)-one [M+H]⁺ | C₉H₈NO⁺ | 146.0600 |

| This compound [M] | C₉H₆NNaO | 167.0374 |

| Quinolin-2-one anion [M-Na]⁻ | C₉H₆NO⁻ | 144.0455 |

Fragmentation Patterns and Mechanistic Interpretation

In mass spectrometry, particularly under electron ionization (EI) or collision-induced dissociation (CID) conditions, molecules fragment in characteristic ways. The analysis of these fragmentation patterns provides valuable structural information.

The mass spectrum of quinolin-2(1H)-one is characterized by a prominent molecular ion peak (M⁺˙ at m/z 145). cdnsciencepub.com The most significant and diagnostic fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the molecular ion. cdnsciencepub.com This results in a fragment ion at m/z 117. cdnsciencepub.com This fragmentation is rationalized by the expulsion of the carbonyl group, leading to the formation of a stable benzopyrrole-type radical cation. A subsequent loss of a hydrogen cyanide (HCN) molecule (27 Da) from the m/z 117 fragment can also be observed, yielding an ion at m/z 90. mcmaster.ca

For this compound, the fragmentation would likely proceed from the quinolin-2-one anion (m/z 144) in negative-ion mode. The fragmentation pathways of the anion may differ from those of the radical cation, but the loss of CO would still be a plausible fragmentation route.

Isotope Labeling in Mass Spectrometry for Structural Insights

Isotope labeling is a powerful technique used in mass spectrometry (MS) to track the fate of atoms through chemical reactions or metabolic pathways and to aid in structural elucidation. wikipedia.orgmedchemexpress.com By replacing specific atoms with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can introduce a detectable mass shift in the molecule and its fragments. wikipedia.orgwashington.edu This method provides a site-specific investigation of molecular structures and is readily detectable by mass spectrometry without altering the physicochemical properties of the target molecule. medchemexpress.com

In the context of quinolin-2-one compounds, isotope labeling can be instrumental in:

Confirming Fragmentation Pathways: The fragmentation patterns of quinolinone derivatives in a mass spectrometer can be complex. By labeling a specific position, such as the nitrogen or a particular carbon atom, the resulting mass shift in the fragment ions can definitively confirm the fragmentation mechanism.

Distinguishing Isomers: Different isomers of quinolin-2-one may exhibit similar fragmentation patterns. Isotopic labeling at a position that differentiates the isomers allows for their unambiguous identification.

Quantitative Analysis: Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry. A known amount of an isotopically labeled version of the analyte (e.g., ¹³C-labeled quinolin-2-one) is added to a sample. The ratio of the native to the labeled compound is then measured, allowing for highly accurate and precise quantification, correcting for variations in sample preparation and instrument response. researchgate.net This is particularly valuable in metabolomics and pharmacokinetic studies. washington.edu

For instance, the study of DNA adducts, which can be formed from both external and internal sources, benefits greatly from stable isotope labeling and mass spectrometry (SILMS) to differentiate their origins and provide absolute quantification. acs.org While specific applications to "this compound" are not extensively documented in the provided results, the principles of isotope labeling are broadly applicable to its structural and quantitative analysis.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making this a powerful tool for structural characterization.

FT-IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule. The absorption of infrared radiation causes transitions between vibrational energy levels of the bonds. The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹), which are characteristic of particular functional groups.

For quinolin-2-one compounds, key characteristic absorption bands include:

C=O Stretching: The carbonyl group of the lactam ring in quinolin-2-one derivatives typically shows a strong absorption band in the region of 1645-1708 cm⁻¹. sapub.orgacademicjournals.orgresearchgate.net For example, N-amino-4,7-dimethyl-6-nitroquinoline-2-one exhibits a C=O stretch at 1681 cm⁻¹, while N-amino quinoline-2-one shows this band at 1645 cm⁻¹. sapub.orgacademicjournals.org

N-H Stretching: In quinolin-2(1H)-one and its derivatives where the nitrogen is protonated, a characteristic N-H stretching vibration is observed, typically in the range of 3161-3375 cm⁻¹. researchgate.netresearchgate.net

Aromatic C-H and C=C Stretching: The aromatic rings of the quinoline (B57606) system give rise to C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1500-1600 cm⁻¹ region. scispace.comajchem-a.com

The FT-IR spectrum of "this compound" would be expected to differ significantly from its protonated form, quinolin-2(1H)-one. The absence of the N-H stretching band and a potential shift in the C=O stretching frequency due to the influence of the sodium ion would be key indicators of salt formation.

Table 1: Characteristic FT-IR Absorption Bands for Quinolin-2-one Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carbonyl (Lactam) | C=O Stretch | 1645 - 1708 | sapub.orgacademicjournals.orgresearchgate.net |

| Amine (if present) | N-H Stretch | 3161 - 3375 | researchgate.netresearchgate.net |

| Aromatic Ring | C=C Stretch | 1500 - 1600 | ajchem-a.com |

| Aromatic Ring | C-H Stretch | > 3000 | scispace.com |

To enhance the interpretation of experimental vibrational spectra, computational methods, particularly Density Functional Theory (DFT), are frequently employed. rjptonline.orgnih.gov By calculating the theoretical vibrational frequencies of a proposed structure, a direct comparison can be made with the experimental FT-IR and Raman spectra. researchgate.net

This correlation serves several purposes:

Accurate Band Assignment: DFT calculations can help to unambiguously assign complex vibrational modes that may overlap in the experimental spectrum. nih.gov

Structural Confirmation: A strong agreement between the calculated and experimental spectra provides a high degree of confidence in the proposed molecular structure. rjptonline.orgresearchgate.net

Prediction of Spectra: For novel or unstable compounds, computational methods can predict the vibrational spectra, guiding experimental efforts.

Studies on various quinoline derivatives have demonstrated the excellent agreement between experimental FT-IR data and theoretical vibrational frequencies calculated using methods like B3LYP with basis sets such as 6-311G(d,p). rjptonline.orgdntb.gov.uaajchem-a.com Scaling factors are often applied to the calculated frequencies to correct for approximations in the theoretical model and to improve the match with experimental values. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bohrium.com It provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. scispace.combohrium.com

Numerous quinolin-2-one derivatives have been characterized by single-crystal X-ray diffraction. bohrium.comnih.govresearchgate.net These studies are crucial for understanding the tautomeric forms (e.g., enol vs. keto) and the nature of intermolecular forces. bohrium.com For example, the crystal structure of 3,3'-methylenebis(4-hydroxy-1-methylquinolin-2(1H)-one) revealed the presence of hydrogen bonds between the C=O and OH groups. scispace.comresearchgate.net The analysis of crystal structures is vital for structure-activity relationship studies, particularly in drug design and materials science. scispace.comimpactfactor.org

Table 2: Crystallographic Data for a Representative Quinolin-2-one Derivative (Data for 4,4'-thio-bis(1-methylquinoline-2(1H)-thione))

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | scispace.com |

| Space Group | P2₁/c | scispace.com |

| a (Å) | 9.4906 (5) | scispace.com |

| b (Å) | 9.4816 (6) | scispace.com |

| c (Å) | 19.2193 (15) | scispace.com |

| β (°) | 99.883 (3) | scispace.com |

| Volume (ų) | 1704.0 (2) | scispace.com |

| Z | 4 | scispace.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's conjugated system.

Quinoline derivatives, due to their aromatic nature, exhibit characteristic UV-Vis absorption spectra. researchgate.net The spectra are influenced by the solvent and the substituents on the quinoline ring. researchgate.netrsc.org For instance, a study on various quinolone derivatives showed three main absorption maxima around 210-230 nm, 270-300 nm, and 315-330 nm. researchgate.net The electronic transitions are typically of the π → π* type. rsc.org

The UV-Vis spectrum of "this compound" would be expected to differ from that of quinolin-2(1H)-one. The deprotonation at the nitrogen atom would alter the electronic structure of the chromophore, likely leading to a shift in the absorption maxima (a bathochromic or hypsochromic shift). Computational methods, such as Time-Dependent DFT (TD-DFT), can be used to predict and interpret the electronic transitions observed in the UV-Vis spectra of these compounds. rjptonline.orgrsc.org

Table 3: UV-Vis Absorption Maxima for Representative Quinoline Compounds

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Quinoline Yellow | Water | ~414 | fao.org |

| 1,2-Naphthoquinone-4-sulfonic acid, sodium salt | Methanol | 250 | photochemcad.com |

| (E)-6-Methoxy-1-methyl-3-(2-(3-methyl-4-nitroisoxazol-5-yl)vinyl)quinolin-2(1H)-one | Water | 376 | rsc.org |

Computational and Theoretical Investigations of Quinolin 2 One Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the properties of quinoline (B57606) derivatives due to its balance of computational cost and accuracy. rsc.orgnih.govresearchgate.net DFT calculations allow for the detailed exploration of molecular geometries, electronic structures, and reactivity, providing a theoretical framework to understand the behavior of these compounds. rsc.org

DFT calculations are frequently used to predict the molecular geometry of quinolin-2-one derivatives, and these theoretical structures show good agreement with experimental data obtained from single-crystal X-ray diffraction. researchgate.netfrontiersin.org Geometry optimization using DFT, for instance at the B3LYP/6-311+G(2d,p) level of theory, provides detailed information on bond lengths, bond angles, and dihedral angles. researchgate.net

For the quinolin-1-id-2-one anion, the deprotonation at the nitrogen atom leads to subtle but significant changes in the geometry of the bicyclic ring system compared to its neutral counterpart. The optimized structure of the quinoline anion has been calculated, providing critical bond length data that informs its stability and reactivity. wcupa.edu In related quinoline carboxylate derivatives, the dihedral angle between the quinoline and adjacent phenyl rings has been calculated to be between 55.3(9)° and 67.4(6)°, indicating a non-planar arrangement which can influence molecular packing and interactions. mdpi.com

| Parameter | Value (Å) | Source |

|---|---|---|

| C2-C3 | 1.38 | wcupa.edu |

| C3-C4 | 1.41 | wcupa.edu |

| C4-C10 | 1.41 | wcupa.edu |

| C9-N1 | 1.38 | wcupa.edu |

The electronic properties of quinolin-2-one systems are primarily understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govresearchgate.net A smaller energy gap suggests higher reactivity and greater potential for charge transfer processes. nih.govscirp.org

For the quinoline anion, the HOMO is a π-orbital delocalized across the aromatic system. wcupa.edu DFT calculations have determined the adiabatic electron affinity (EAa) of quinoline to be 0.16 ± 0.05 eV experimentally and 0.19 eV theoretically, indicating that it can support a bound valence anion. wcupa.edu Studies on various quinoline derivatives show that HOMO and LUMO energies, and thus the energy gap, can be tuned by different substituents. rsc.orgnih.gov

Molecular Electrostatic Potential (MESP) maps are another powerful tool for analyzing electronic structure. proquest.com These maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. researchgate.netnih.gov For the quinolin-1-id-2-one anion, the MESP would show a high negative potential around the oxygen and deprotonated nitrogen atoms, indicating these are the most likely sites for interaction with electrophiles or cations like sodium.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method | Source |

|---|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | DFT/6-31+G(d,p) | scirp.org |

| Quinoline Derivative 1 | -6.09 | -1.82 | 4.27 | B3LYP/6311+G(2d,p) | researchgate.net |

| Quinoline Derivative 2 | -5.96 | -1.97 | 3.99 | B3LYP/6311+G(2d,p) | researchgate.net |

Intramolecular charge transfer (ICT) is a key feature in many quinoline derivatives and plays a role in their electronic and optical properties. researchgate.netresearchgate.net This phenomenon is often studied by analyzing the distribution of the HOMO and LUMO. If the HOMO is localized on one part of the molecule (the electron donor) and the LUMO on another (the electron acceptor), an electronic transition can induce a charge transfer. researchgate.net In quinolin-2-one systems, the aromatic rings typically serve as the primary conduits for this charge delocalization. researchgate.net Natural Bond Orbital (NBO) analysis is another computational technique used to quantify hyperconjugative interactions and confirm the occurrence of ICT, which contributes to molecular stability. researchgate.net The formation of the quinolin-1-id-2-one anion involves the addition of an electron to the neutral molecule, a process that is itself a form of charge transfer. wcupa.edu

DFT calculations can accurately predict spectroscopic parameters, which serves as a powerful tool for structural elucidation when compared with experimental data. researchgate.net

NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts for quinoline derivatives have been calculated and show good correlation with experimental values. nih.govacs.org For example, in N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine, proton signals for the quinolyl ring were predicted and observed between 7.62–8.32 ppm, while the imine carbon appeared around 160.70–162.78 ppm. nih.gov In other derivatives, signals for the NH group of a quinoline moiety have been observed in the region of δ 11.15–10.33 ppm. nih.gov

IR Frequencies: Calculated vibrational frequencies using DFT methods, such as B3LYP, align well with experimental FT-IR spectra after applying a scaling factor. researchgate.netmdpi.com In a study of pazufloxacin (B1662166) mesylate, a fluoroquinolone derivative, bands for C=O vibrations were identified at 1690–1699 cm⁻¹, while aromatic C–H stretching appeared at 3050–3057 cm⁻¹. mdpi.com These calculations help in the definitive assignment of vibrational modes.

DFT-based reactivity descriptors are essential for predicting the regioselectivity of chemical reactions. MESP maps, as mentioned earlier, provide a qualitative picture of reactivity. nih.gov For a more quantitative analysis, Fukui functions are employed. nih.govrsc.org The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. faccts.de

Specifically, the function f+(r) identifies sites susceptible to nucleophilic attack (electrophilic sites), while f-(r) points to sites prone to electrophilic attack (nucleophilic sites). faccts.de For the quinolin-1-id-2-one anion, the f-(r) function would be of primary interest, as the excess negative charge makes the molecule a strong nucleophile. Fukui function analysis on related quinolin-2-one derivatives has successfully identified the most reactive sites for nucleophilic addition. nih.govrsc.org This analysis consistently points to specific carbon atoms within the heterocyclic ring system as being the most reactive. rsc.org

Molecular Dynamics Simulations (General, if applicable for complexes/interactions)

While DFT is excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules and their complexes over time. frontiersin.orgresearchgate.net MD simulations are particularly useful for studying the stability of quinolin-2-one derivatives when complexed with other molecules, such as proteins or metal ions, or when solvated. frontiersin.orgresearchgate.net

Quantum Chemical Methods for Reaction Mechanism Elucidation

Quantum chemical methods have become indispensable tools for elucidating the intricate mechanisms of chemical reactions involving quinolin-2-one systems. These computational approaches provide detailed insights into reaction pathways, transition states, and the electronic factors governing reactivity, which are often difficult to probe experimentally. Among the most widely employed methods are Density Functional Theory (DFT) and ab initio calculations, which allow for the accurate determination of molecular structures and energies.

By mapping the potential energy surface of a reaction, researchers can identify the most favorable reaction pathways. This involves locating and characterizing the geometries of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated energy barriers associated with these transition states provide quantitative information about the reaction kinetics, enabling the prediction of reaction rates and the rationalization of observed product distributions.

For instance, DFT calculations have been utilized to investigate the synthesis of quinolin-2-one derivatives. One study explored the feasibility of a reaction pathway for the synthesis of polysubstituted quinolines, including intermediates that could lead to a quinolin-2-one tautomeric form. The calculations, performed using the B3LYP functional with a 6-31+G(d,p) basis set, helped to rationalize the reaction mechanism by evaluating the energies of various proposed intermediates and transition states. nih.gov

Furthermore, computational studies have been applied to understand the regioselectivity of functionalization reactions of the quinolin-2-one scaffold. For example, in the case of N-alkylation of quinolin-2(1H)-one and its derivatives, a mixture of N- and O-alkylation products is often observed. While experimental studies have provided valuable data on the product ratios under different conditions, computational methods can offer a deeper understanding of the factors governing this selectivity. researchgate.net Theoretical investigations can model the reaction of the ambident nucleophile (the enolate of quinolin-2-one) with an electrophile, calculating the activation energies for both N- and O-alkylation pathways. These calculations can reveal the influence of electronic and steric effects of substituents on the quinolin-2-one ring, as well as the nature of the alkylating agent and the solvent, on the kinetic and thermodynamic control of the reaction.

| Reaction Type | Computational Method | Key Findings |

| Synthesis of Polysubstituted Quinolines | DFT (B3LYP/6-31+G(d,p)) | Explored the feasibility of various reaction pathways by calculating the energies of intermediates and transition states. nih.gov |

| N-Alkylation | Not specified in detail in the provided search results | Experimental results show a mixture of N- and O-alkylation products, with the ratio influenced by substituents on the quinolin-2-one core. researchgate.net |

| C2-Functionalization of Quinoline N-oxides | Not specified in detail in the provided search results | Metal-free methods have been developed for the selective amination and alkylation at the C2 position. rsc.org |

Theoretical Studies of Tautomerism in Quinolin-2-one Scaffolds

The tautomeric equilibrium between the lactam (keto) form, quinolin-2(1H)-one, and the lactim (enol) form, 2-hydroxyquinoline (B72897), is a fundamental characteristic of the quinolin-2-one scaffold. Theoretical studies have been instrumental in quantifying the relative stabilities of these tautomers and the energy barriers for their interconversion. These computational investigations have largely corroborated experimental findings that the keto form is predominantly favored in most conditions. researchgate.net

Density Functional Theory (DFT) is a primary tool for these studies, often in conjunction with various basis sets to achieve a balance between computational cost and accuracy. These calculations can predict the relative energies of the tautomers in the gas phase and in different solvents, the latter being modeled using methods like the Polarizable Continuum Model (PCM).

A theoretical study on a substituted quinolin-2(1H)-one derivative, 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one, using DFT (M06-2X and B3LYP methods) demonstrated that the keto form is the most stable tautomer in both the gas phase and in ethanol (B145695). The study calculated the energy barrier for the proton transfer from the keto to the enol form to be significant, further supporting the predominance of the keto tautomer. nih.gov

The influence of substituents and solvent polarity on the tautomeric equilibrium is a key area of investigation. Generally, polar solvents are expected to stabilize the more polar tautomer. Computational studies allow for a systematic evaluation of these effects by calculating the relative energies of the tautomers in a range of solvents with varying dielectric constants. For example, theoretical calculations on 7-hydroxy-8-(azophenyl)quinoline derivatives have shown that increasing the polarity of the solvent can stabilize the more polar keto tautomers. beilstein-journals.org

| Compound | Method | Phase/Solvent | Relative Energy (Enol vs. Keto) (kcal/mol) | Proton Transfer Barrier (Keto to Enol) (kcal/mol) |

| 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one | DFT (M06-2X) | Gas Phase | Not explicitly stated, but keto is most stable nih.gov | 38.80 nih.gov |

| 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one | DFT (M06-2X) | Ethanol | Not explicitly stated, but keto is most stable nih.gov | 37.35 nih.gov |

| Compound/System | Method | Solvent | Tautomer Preference | Key Findings |

| Quinolin-2(1H)-one | Spectroscopic and Computational | Nonaqueous/Solid | Keto form is predominant researchgate.net | High hydrogen-bonded dimeric stabilization of the keto form. researchgate.net |

| 7-hydroxy-8-(azophenyl)quinoline derivatives | Quantum-chemical calculations | Toluene, Acetonitrile (B52724) | Enol form is generally more stable, but keto forms are stabilized by polar solvents. | Increased solvent polarity stabilizes the more polar keto tautomers. beilstein-journals.org |

Reactivity and Reaction Mechanisms of Quinolin 2 One Derivatives

Nucleophilic Reactivity of the Quinolin-1-id-2-one Anion

The quinolin-1-id-2-one anion, formed by the deprotonation of the N-H bond of quinolin-2(1H)-one, is a potent nucleophile. The negative charge is delocalized over the nitrogen and oxygen atoms, enhancing its reactivity towards various electrophiles. This nucleophilicity is central to many synthetic transformations involving the quinolin-2-one scaffold.

One of the primary reactions showcasing the nucleophilicity of the quinolin-1-id-2-one anion is its reaction with alkyl and acyl halides. For instance, N-alkylation can be achieved by treating quinolin-2-one with an alkyl halide in the presence of a base. Similarly, N-acylation can be accomplished using acyl chlorides or anhydrides. These reactions provide a straightforward route to a diverse range of N-substituted quinolin-2-one derivatives.

The anion also participates in reactions with other electrophiles. For example, it can react with isocyanates and isothiocyanates to yield urea (B33335) and thiourea (B124793) derivatives, respectively researchgate.net. Furthermore, the reaction with carbon disulfide in the presence of a base, followed by treatment with hydrazine (B178648) hydrate, leads to the formation of triazole-fused quinolinones academicjournals.org.

The table below summarizes some key nucleophilic reactions of the quinolin-1-id-2-one anion.

| Electrophile | Reagent(s) | Product Type |

| Alkyl Halide | Base (e.g., K2CO3, NaH) | N-Alkyl-quinolin-2-one |

| Acyl Halide/Anhydride (B1165640) | Base (e.g., Pyridine) | N-Acyl-quinolin-2-one |

| Phenyl Isocyanate | - | N-(phenylcarbamoyl)quinolin-2-one |

| Phenyl Isothiocyanate | - | N-(phenylthiocarbamoyl)quinolin-2-one |

| Carbon Disulfide, then Hydrazine Hydrate | KOH | Triazolo[4,3-a]quinolin-1(2H)-one |

Electrophilic Reactivity of the Quinolin-2-one Nucleus

The quinolin-2-one nucleus can undergo electrophilic substitution reactions, although the pyridine (B92270) ring is generally deactivated by the electron-withdrawing nature of the nitrogen atom and the carbonyl group. Consequently, electrophilic attack preferentially occurs on the benzene (B151609) ring, typically at positions 5 and 8. uop.edu.pkgraduatecollege.ac.inquimicaorganica.orgquimicaorganica.orgquora.com The stability of the resulting cationic intermediate, where the positive charge can be delocalized without involving the already electron-deficient pyridine ring, dictates this regioselectivity. quora.com

Common electrophilic substitution reactions include nitration and sulfonation. Nitration of quinolin-2-one with a mixture of fuming nitric acid and sulfuric acid yields a mixture of 5-nitroquinolin-2-one and 8-nitroquinolin-2-one uop.edu.pk. Similarly, sulfonation with fuming sulfuric acid at elevated temperatures produces a mixture of the corresponding sulfonic acids uop.edu.pk. Halogenation can also be achieved, with the position of substitution being influenced by the reaction conditions and the specific halogenating agent used.

The presence of activating groups on the benzene ring can enhance the rate and influence the regioselectivity of electrophilic substitution. Conversely, deactivating groups will further decrease the reactivity of the entire nucleus.

Radical Reactions Involving Quinolin-2-one Intermediates

Quinolin-2-one and its derivatives can participate in radical reactions, often initiated by photolysis or the use of radical initiators. These reactions provide alternative pathways for the functionalization of the quinolin-2-one core. Free radical reactions are significant in both synthetic organic chemistry and medicinal chemistry and offer advantages over traditional methods, such as noble metal-catalyzed or high-temperature cyclizations. benthamdirect.com

One notable area of research is the radical cascade cyclization, which allows for the construction of complex polycyclic structures containing the quinolin-2-one motif. benthamdirect.comrsc.org These reactions often involve the formation of a radical intermediate that undergoes a series of intramolecular cyclizations and other transformations to yield the final product. For instance, alkenes and alkynes can act as radical acceptors in these cascade reactions. benthamdirect.com

Photochemical reactions of quinolones, particularly fluoroquinolones, have been studied in the context of their phototoxicity. mdpi.comsemanticscholar.org Upon irradiation, these compounds can undergo various photochemical transformations, including defluorination, decarboxylation, and cleavage of side chains. mdpi.com The triplet excited state of the quinolone is often implicated as a key intermediate in these processes. mdpi.comsemanticscholar.org For example, reductive defluorination can occur via the formation of a radical anion intermediate. mdpi.com

The table below provides examples of radical reactions involving quinolin-2-one intermediates.

| Reaction Type | Initiator/Conditions | Key Intermediate | Product Type |

| Radical Cascade Cyclization | Radical Initiator (e.g., AIBN) | Carbon-centered radical | Polycyclic quinolin-2-ones |

| Photochemical Defluorination | UV light | Radical anion | Defluorinated quinolones |

| Minisci-type Reaction | Radical source (e.g., from alkyl halides) | Acyl or alkyl radical | C-acylated/alkylated quinolin-2-ones |

Cyclization and Rearrangement Mechanisms

A variety of cyclization and rearrangement reactions are employed in the synthesis of quinolin-2-ones and for the modification of the quinolin-2-one scaffold. These reactions often involve intramolecular processes that lead to the formation of new rings or the rearrangement of the existing molecular framework.

Cyclization Reactions:

Intramolecular Friedel-Crafts type reactions: Precursors with an appropriate side chain on the nitrogen or the benzene ring can undergo intramolecular cyclization to form fused ring systems.

Radical cyclizations: As mentioned previously, radical intermediates can undergo intramolecular cyclization to construct polycyclic systems containing the quinolin-2-one core. benthamdirect.comrsc.org

Palladium-catalyzed cascade reactions: These methods can involve a sequence of C-H bond activation, C-C bond formation, and cyclization to build the quinolin-2-one structure from simpler starting materials. acs.orgresearchgate.net

[4+2] Cycloaddition (Diels-Alder) reactions: This approach has been used to construct the quinolin-2-one ring system from suitable dienes and dienophiles. researchgate.net

Iodine-mediated desulfurative cyclization: Quinolines can be synthesized from o-aminothiophenol and 1,3-ynones through a process that involves a Michael addition, cyclization to a 1,5-benzothiazepine (B1259763) intermediate, followed by desulfurization. rsc.orgresearchgate.net

Rearrangement Reactions:

Curtius Rearrangement: A DMAP-catalyzed Curtius rearrangement and intramolecular cyclization cascade of 2-substituted aryl carboxylic acids with organic azides provides a metal-free route to quinolinones. rsc.org

The following table summarizes some of these cyclization and rearrangement mechanisms.

| Reaction Name/Type | Key Reagents/Catalysts | Intermediate(s) | Product |

| Palladium-Catalyzed Cascade | Pd(OAc)2 | Palladacycle | Substituted Quinolin-2-one |

| Radical Cascade Cyclization | Radical Initiator | Carbon-centered radical | Polycyclic Quinolin-2-one |

| DMAP-Catalyzed Cascade | DMAP, Organic Azide | Isocyanate | Quinolinone |

| Iodine-Mediated Desulfurative Cyclization | I2, Zirconocene complex | 1,5-Benzothiazepine | Quinoline (B57606) |

Role as Intermediates in Organic Transformations

Quinolin-2-one and its derivatives serve as valuable intermediates in a wide array of organic transformations, leading to the synthesis of more complex molecules, including natural products, pharmaceuticals, and functional materials.

One of the key applications is in the synthesis of various heterocyclic systems. The reactive sites on the quinolin-2-one nucleus, including the nitrogen, the carbonyl group, and the aromatic rings, can be manipulated to build fused ring systems. For example, the reaction of N-amino-quinolin-2-one derivatives with various reagents can lead to the formation of fused oxazoles, thiazoles, and other heterocyclic structures. researchgate.netsapub.org

Quinolin-2-one derivatives are also employed as precursors in palladium-catalyzed cross-coupling reactions. Halogenated quinolin-2-ones can be coupled with a variety of partners, such as boronic acids (Suzuki coupling), organostannanes (Stille coupling), and terminal alkynes (Sonogashira coupling), to introduce diverse substituents onto the quinolin-2-one core.

Furthermore, the quinolin-2-one scaffold is a key component in the synthesis of quinoline-based alkaloids and other biologically active compounds. acs.org For instance, synthetic routes to the anticancer agent Tipifarnib have utilized quinolin-2-one intermediates. acs.org

The table below highlights the role of quinolin-2-one derivatives as intermediates in various organic transformations.

| Transformation | Reagents/Conditions | Product Type |

| Fused Heterocycle Synthesis | Various bifunctional reagents | Polycyclic heterocyclic systems |

| Suzuki Coupling | Pd catalyst, base, boronic acid | Aryl/heteroaryl substituted quinolin-2-ones |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, base, terminal alkyne | Alkynyl-substituted quinolin-2-ones |

| Synthesis of Bioactive Molecules | Multi-step synthesis | Natural products, pharmaceuticals |

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving quinolin-2-one derivatives are influenced by several factors, including the nature of the substituents, the solvent, and the reaction temperature. Understanding these aspects is crucial for optimizing reaction conditions and predicting the feasibility and outcome of a transformation.

Reaction Kinetics:

The rate of reactions involving the quinolin-1-id-2-one anion is dependent on its concentration and the electrophilicity of the reaction partner. The use of a strong base to generate a higher concentration of the anion can accelerate the reaction. The nature of the solvent also plays a significant role; polar aprotic solvents are generally preferred for nucleophilic substitution reactions as they can solvate the cation without strongly interacting with the anion, thus enhancing its nucleophilicity.

For electrophilic substitution reactions on the quinolin-2-one nucleus, the reaction rate is influenced by the electron-donating or electron-withdrawing nature of the substituents present on the ring. Electron-donating groups increase the electron density of the aromatic system, thereby accelerating the rate of electrophilic attack. Conversely, electron-withdrawing groups decrease the electron density and slow down the reaction.

Thermodynamic Considerations:

The tautomeric equilibrium between quinolin-2(1H)-one and 2-hydroxyquinoline (B72897) is an important thermodynamic consideration. The keto tautomer (quinolin-2(1H)-one) is generally the more stable form. wikipedia.org This stability is attributed to the amide resonance, which delocalizes the lone pair of electrons on the nitrogen atom into the carbonyl group.

In cyclization reactions leading to the formation of the quinolin-2-one ring, the thermodynamic stability of the product is a driving force. The formation of the aromatic quinolin-2-one system is generally a thermodynamically favorable process.

Computational studies can provide valuable insights into the reaction mechanisms, transition state energies, and thermodynamic stability of intermediates and products in reactions involving quinolin-2-one derivatives. These studies can aid in the rational design of new synthetic routes and in understanding the reactivity patterns of this important class of compounds.

Applications in Advanced Chemical Synthesis and Materials Science

Quinolin-2-ones as Building Blocks in Complex Molecule Synthesis

The quinolin-2-one nucleus is a prevalent feature in a variety of natural products and complex bioactive molecules. nih.govresearchgate.net Its inherent chemical functionalities allow for diverse synthetic manipulations, making it an invaluable starting point for the construction of more elaborate molecular architectures. Synthetic chemists have developed numerous strategies to access quinolin-2-one derivatives, which can then be further elaborated. rsc.orgchemicalpapers.comimpactfactor.org

One common approach involves the intramolecular cyclization of N-aryl cinnamides, often promoted by reagents like triflic anhydride (B1165640), to yield polysubstituted quinolin-2(1H)-ones. Palladium-catalyzed reactions have also proven to be powerful tools for the synthesis of quinolin-2-one derivatives. For instance, the Heck-type coupling reaction between o-iodoanilines and acrylic esters can lead to the formation of 4-substituted-2-quinolones. nih.gov Another palladium-catalyzed method involves a C-H activation/C-C bond formation/intramolecular cyclization cascade, which was instrumental in the synthesis of Tipifarnib, a potent farnesyl protein transferase inhibitor. nih.gov

The versatility of the quinolin-2-one scaffold is further demonstrated in its use for the synthesis of natural product analogues and other biologically active compounds. For example, derivatives of the quinolin-2-one alkaloid found in Euodia roxburghiana have been synthesized and shown to exhibit inhibitory activity against HIV-1 reverse transcriptase. mdpi.com The synthesis of these complex molecules often involves multi-step sequences where the quinolin-2-one core is strategically functionalized. ekb.eg

| Starting Material | Reagents/Conditions | Product Type | Reference |

| N-aryl cinnamides | Triflic anhydride, N,N-dimethyl trifluoroacetamide | Polysubstituted quinolin-2(1H)-ones | nih.gov |

| o-Iodoanilines, Acrylic esters | Pd(OAc)₂, K₂CO₃, DMF | 4-Substituted-2-quinolones | nih.gov |

| Anilines | Pd-catalyst, C-H activation | Quinolinone-containing alkaloids | nih.gov |

| Aniline (B41778), Diethyl malonate | Diphenyl ether, 250 °C | 3-Hydroxy-quinolin-2-one | mdpi.com |

Role in Catalyst Design and Ligand Synthesis

The quinoline (B57606) framework, including the quinolin-2-one motif, plays a crucial role in the design of catalysts and ligands for a variety of chemical transformations. Its rigid structure and the presence of a nitrogen atom for coordination make it an excellent scaffold for creating highly effective and selective catalytic systems.

The synthesis of enantiomerically pure compounds is a significant challenge in modern chemistry, and chiral ligands are central to achieving high levels of stereocontrol in asymmetric catalysis. Quinoline-containing chiral ligands have emerged as a highly successful class of ligands for a wide range of asymmetric reactions. researchgate.netthieme-connect.combgu.ac.il These ligands are often synthesized from readily available chiral precursors and quinoline-based starting materials.

Several types of chiral ligands incorporating the quinoline motif have been developed, including Schiff base, oxazolinyl, N,N-type, amine-based, and P,N-type ligands. researchgate.netthieme-connect.com For example, chiral Schiff base ligands can be prepared through the condensation of a substituted 2- or 8-quinolylaldehyde with a chiral amine. researchgate.netthieme-connect.com Similarly, oxazolinyl-quinoline ligands are synthesized from 2-cyanoquinoline and a chiral amino alcohol. thieme-connect.com These ligands, when complexed with a metal center, can catalyze reactions such as asymmetric carbon-carbon bond formation, allylic reactions, and cycloadditions with high enantioselectivity. researchgate.net

In certain catalytic processes, controlling the reactivity of the catalyst is paramount to achieving the desired selectivity. Quinoline and its derivatives can act as catalyst poisons or additives to modulate the activity of a catalyst. A classic example is the use of quinoline in the Lindlar catalyst, which is used for the selective hydrogenation of alkynes to cis-alkenes. iitk.ac.inchemistrytalk.orgpearson.comchem-station.com

The Lindlar catalyst consists of palladium supported on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline. chem-station.com The palladium itself is a highly active hydrogenation catalyst that would typically reduce an alkyne all the way to an alkane. However, the addition of quinoline (and lead acetate) deactivates the most active sites on the palladium surface. iitk.ac.inchemistrytalk.org This "poisoning" effect prevents the further reduction of the initially formed alkene to an alkane, thus allowing for the isolation of the desired cis-alkene product. iitk.ac.inpearson.com The mechanism involves the adsorption of quinoline onto the palladium surface, which sterically and electronically hinders the adsorption and subsequent hydrogenation of the alkene. chemistrytalk.org

Beyond their role in ligand synthesis, quinolin-2-one scaffolds are also directly incorporated into both homogeneous and heterogeneous catalysts. researchgate.netbgu.ac.il In homogeneous catalysis, metal complexes bearing quinolin-2-one-based ligands can catalyze a variety of organic transformations. The electronic properties of the quinolin-2-one ring can be tuned by introducing different substituents, which in turn influences the catalytic activity and selectivity of the metal center.

In the realm of heterogeneous catalysis, quinolin-2-one derivatives can be immobilized on solid supports to create recyclable and robust catalysts. For instance, zeolite-based catalysts have been employed for the synthesis of quinoline compounds from aniline and alcohols. rsc.org The acidic and structural properties of the zeolite, combined with the reactivity of the quinoline precursors, facilitate the catalytic conversion. The development of such heterogeneous catalysts is a key area of research aimed at creating more sustainable and environmentally friendly chemical processes. acs.orgnih.gov

Development of Optoelectronic Materials Based on Quinolin-2-one Structures (focus on synthetic pathways, not specific properties)

The conjugated π-system of the quinolin-2-one core makes it an attractive scaffold for the development of organic optoelectronic materials. These materials have potential applications in devices such as organic light-emitting diodes (OLEDs) and sensors. The synthesis of these materials focuses on extending the conjugation of the quinolin-2-one system and introducing functional groups that can tune the electronic properties.

Synthetic pathways to quinolin-2-one-based optoelectronic materials often involve cross-coupling reactions to attach other aromatic or heteroaromatic units to the quinolin-2-one core. For example, palladium-catalyzed reactions such as the Suzuki or Stille coupling can be used to introduce aryl or vinyl groups at various positions on the quinoline ring. Another approach involves the condensation of functionalized anilines with β-ketoesters or other suitable precursors to construct the quinolin-2-one ring with the desired substituents already in place. The synthesis of quinoline derivatives with a 2,2′-bithiophene motif, for instance, has been explored for their potential in electronic applications. researchgate.net Furthermore, the fusion of ylidenecyanoacetates with aminoarenes in the presence of an acid catalyst represents another route to highly colored quinoline derivatives with potential for optoelectronic applications. chemicalpapers.com

Quinolin-2-one Derivatives as Corrosion Inhibitors: Adsorption Mechanisms and Theoretical Predictions

Quinolin-2-one derivatives have been extensively investigated as corrosion inhibitors for various metals and alloys, particularly in acidic media. najah.edukfupm.edu.sa Their effectiveness stems from their ability to adsorb onto the metal surface and form a protective barrier that isolates the metal from the corrosive environment. najah.edu

The adsorption of these inhibitor molecules onto the metal surface is a key aspect of their mechanism of action. This adsorption can occur through two main processes: physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves the formation of a coordinate bond between the lone pair electrons of the heteroatoms (nitrogen and oxygen) in the quinolin-2-one ring and the vacant d-orbitals of the metal atoms. kfupm.edu.sa The presence of the π-electrons in the aromatic system also contributes to the adsorption through π-stacking interactions with the metal surface. najah.edu

The adsorption behavior of quinolin-2-one derivatives typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. najah.eduresearchgate.net Theoretical predictions, often based on quantum chemical calculations and molecular dynamics simulations, play a crucial role in understanding the inhibition mechanism and in designing new, more effective inhibitors. researchgate.netresearchgate.netoup.com These theoretical studies can provide insights into the electronic properties of the inhibitor molecules, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, which are related to their ability to donate and accept electrons, respectively. researchgate.net Molecular dynamics simulations can model the adsorption of the inhibitor molecules on the metal surface, providing a detailed picture of the orientation and interaction of the inhibitor with the surface atoms. researchgate.net

| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm |

| Ethyl 2-(((8-hydroxyquinolin-5-yl)methyl)amino)acetate | Mild Steel | 1 M HCl | ~85 | Langmuir |

| 5-((benzylamino)methyl)quinolin-8-ol | Mild Steel | 1 M HCl | ~88 | Langmuir |

| 5-(azidomethyl)quinolin-8-ol | Mild Steel | 1 M HCl | 90 | Langmuir |

Supramolecular Chemistry and Self-Assembly of Quinolin-2-one Derivatives

The quinolin-2-one (1,2-dihydroquinolin-2-one) scaffold is a significant structural motif in supramolecular chemistry due to its inherent properties that facilitate non-covalent interactions. The presence of a lactam group (a cyclic amide) provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the fused aromatic rings offer a platform for π-π stacking and other weak interactions. acs.org These features allow quinolin-2-one derivatives to act as versatile building blocks, or tectons, for the construction of well-defined, higher-order supramolecular architectures through self-assembly processes. The study of these assemblies is crucial for the design of novel materials with applications in various fields. acs.org

The self-assembly of quinolin-2-one derivatives is primarily governed by a combination of directional and specific non-covalent interactions, including hydrogen bonding and π-π stacking. mdpi.comresearchgate.net The interplay of these forces dictates the final structure and stability of the resulting supramolecular constructs, which can range from simple dimers to complex three-dimensional networks. mdpi.comnih.gov

Hydrogen Bonding Interactions

Hydrogen bonding is a dominant force in directing the self-assembly of quinolin-2-one derivatives. ethernet.edu.et The N-H group acts as a proton donor and the carbonyl oxygen (C=O) as a proton acceptor, leading to the formation of robust and directional intermolecular connections. This interaction is often self-complementary, allowing two quinolin-2-one molecules to form a stable hydrogen-bonded dimer.

Detailed research findings have demonstrated the formation of intricate hydrogen-bonded networks. For instance, certain quinolinone derivatives have been shown to assemble into complex structures through a combination of N-H···O and C-H···O hydrogen bonds. nih.gov These interactions can link molecules into a three-dimensional framework or into molecular ribbons featuring alternating centrosymmetric rings, such as R(2)2(18) and R(4)4(24) motifs. nih.gov In combination with metal coordination, the hydrogen bonding of quinolin-2-one ligands can remain intact, leading to the formation of stable dimeric metalla-assemblies. mdpi.comresearchgate.net For example, a bis-rhodium complex featuring two 7-diphenylphosphino-1H-quinolin-2-one ligands maintains its hydrogen-bonded dimeric structure even in aprotic solvents, as confirmed by single-crystal X-ray analysis and diffusion-ordered NMR spectroscopy. mdpi.comresearchgate.net

π-π Stacking and Other Interactions

The planar, aromatic nature of the quinoline ring system is conducive to π-π stacking interactions, which play a vital role in stabilizing supramolecular assemblies. rsc.orgnih.gov These interactions occur between the electron-rich π-systems of adjacent molecules and are crucial for the formation of one-dimensional stacks or more complex architectures. A statistical analysis of quinoline-based ligands in metal complexes revealed that π-π stacking is a common interaction, occurring in 69% of cases and often leading to discrete dimeric species or higher-dimensional networks. rsc.org

In some systems, π-π stacking can even be the dominant organizing force. For example, in certain platinum-based dimers, the self-complementary quinolone hydrogen bonds were found to be weaker than the π-stacking interactions of the ligands, resulting in the formation of a coordination macrocycle instead of a hydrogen-bonded system. mdpi.com The geometry of these interactions can vary, with studies on related heterocyclic systems showing that displaced conformations in both parallel and antiparallel stacking arrangements can be stabilized. nih.gov Research on specific quinoline derivative complexes has identified intermolecular face-to-face π–π stacking with a measured centroid-centroid separation of 3.563 (9) Å. researchgate.net

Formation of Supramolecular Architectures

The directed self-assembly of quinolin-2-one derivatives leads to a variety of supramolecular architectures with distinct dimensionalities and properties.

Dimers and Discrete Assemblies: The most fundamental assembly is the formation of dimers through self-complementary hydrogen bonds or π-π stacking. mdpi.comrsc.org These discrete assemblies can be further organized into larger structures. In the presence of metal ions, quinolin-2-one ligands can form discrete metalla-assemblies, such as dinuclear rhodium-based metallacycles and cationic hydrogen-bonded dinuclear systems. mdpi.comresearchgate.net

One-Dimensional (1D) Chains and Ribbons: Through a repeating pattern of intermolecular interactions, one-dimensional structures can be formed. For example, quinolinone derivatives have been observed to form molecular ribbons linked by alternating types of hydrogen-bonded rings. nih.gov The growth of 1D crystals of quinoline-triazoles has been correlated with the presence of 1D lattice H-bonding interactions. nih.gov

Two-Dimensional (2D) Sheets and Three-Dimensional (3D) Frameworks: The extension of hydrogen bonding and other interactions in multiple directions can lead to the formation of 2D sheets and complex 3D frameworks. nih.gov A study showed that a combination of one N-H···O and one C-H···O hydrogen bond can link quinolinone isomers into a single three-dimensional framework structure. nih.gov

Host-Guest Systems: The defined cavities and recognition sites within supramolecular assemblies of quinoline derivatives can be utilized in host-guest chemistry. Encapsulation of a quinolinium salt by poly(ethylene glycol) molecules through supramolecular interactions has been shown to regulate its reactivity in asymmetric hydrogenation, effectively acting as a chemical "switch". nih.gov

The following tables summarize key research findings on the supramolecular interactions and resulting architectures of quinolin-2-one and related quinoline derivatives.

| Derivative Type | Interaction Type | Key Findings / Parameters | Resulting Architecture | Reference |

|---|---|---|---|---|

| 7-diphenylphosphino-1H-quinolin-2-one | Hydrogen Bonding & Metal Coordination | Hydrogen bond pairing is not disturbed upon coordination to rhodium. Stable in aprotic solvents. | Dimeric metalla-assembly | mdpi.comresearchgate.net |

| Substituted 3-(2-oxo-1,2-dihydroquinolin-3-yl)pentane-1,5-diones | N-H···O and C-H···O Hydrogen Bonds | Forms R(2)2(18) and R(4)4(24) ring motifs. | 3D framework or molecular ribbons | nih.gov |

| Methyl 2-(quinolin-8-yloxy)acetate | π-π Stacking | Face-to-face interaction with a centroid-centroid distance of 3.563 (9) Å. | Crystal packing | researchgate.net |

| 2-Styryl-8-hydroxy Quinolines | C–H···π and π–π Stacking | Weak bonding interactions lead to varied supramolecular features. | Helices, 3D frameworks, coordination networks | acs.org |

| Architecture | Key Driving Forces | Example System | Significance | Reference |

|---|---|---|---|---|

| Dimeric Complex | Hydrogen Bonding, Metal Coordination | Bis-rhodium complex with 7-diphenylphosphino-1H-quinolin-2-one ligands | Demonstrates stability of combined interaction types in solution. | mdpi.comresearchgate.net |

| Molecular Ribbon | N-H···O, C-H···O Hydrogen Bonds | (9RS,10RS)-8,9-bis(4-chlorobenzyl)-10-(2-oxo-1,2-dihydroquinolin-3-yl)-5,6,9,10-tetrahydrophenanthridine | Formation of well-defined 1D structures with solvent channels. | nih.gov |

| 3D Framework | N-H···O, C-H···O Hydrogen Bonds | 1,5-Bis(4-chlorophenyl)-3-(2-oxo-1,2-dihydroquinolin-3-yl)pentane-1,5-dione | Creation of robust, extended solid-state networks. | nih.gov |

| Host-Guest Complex | Supramolecular Interactions | Quinolinium salt encapsulated by Poly(ethylene glycol) | Demonstrates functional control (switchable catalysis) via self-assembly. | nih.gov |

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for "sodium;quinolin-1-id-2-one" and its Derivatives

The development of novel synthetic strategies for quinolin-2-one cores remains a vibrant area of research. Modern approaches are moving beyond traditional condensation reactions to leverage advanced catalytic systems that provide access to complex derivatives with high efficiency and selectivity.

Palladium-catalyzed reactions have become a cornerstone for constructing the quinolin-2-one skeleton. nih.gov Strategies involving Pd-catalyzed C-H bond activation, cascade reactions, and intramolecular cyclizations enable the synthesis of diverse derivatives from simple starting materials like anilines and acrylates. nih.govresearchgate.net For instance, a cascade process involving C-H activation/C-C bond formation/cyclization has been effectively employed to produce quinolinone derivatives. nih.gov Another innovative route uses a Pd(II)-catalyzed intermolecular Heck reaction followed by an intramolecular C-H amidation to prepare 4-aryl-2-quinolones. nih.gov

Beyond palladium, other transition metals are showing promise. Cobalt-catalyzed C-H bond activation has been used for the cyclization of acetophenone (B1666503) and aniline (B41778) to yield various quinoline (B57606) skeletons with high functional group tolerance. mdpi.com Similarly, silver-catalyzed methods provide a direct pathway to substituted quinolin-2-ones through an intermolecular radical addition/cyclization in aqueous solutions. organic-chemistry.org Metal-free approaches are also gaining traction, such as the [5 + 1] carbonylative annulation of 2-alkenylanilines with dioxazolones, which proceeds via an isocyanate intermediate. organic-chemistry.org

These methodologies offer more step-economical and versatile routes to quinolin-2-one derivatives compared to classical multi-step syntheses. nih.gov

| Methodology | Catalyst/Reagent | Key Features | Reference |

| C-H Activation/Cascade | Palladium (Pd) | Utilizes simple anilines and acrylates; high step economy. | nih.govrsc.org |

| Intermolecular Heck/Amidation | Palladium (Pd) | Effective for synthesizing 4-aryl-2-quinolones. | nih.gov |

| C-H Bond Activation | Cobalt (Co) | Broad functional group tolerance and high yields. | mdpi.com |

| Radical Addition/Cyclization | Silver (Ag) | Proceeds in aqueous solution; one-step synthesis. | organic-chemistry.org |

| Carbonylative Annulation | Metal-Free (Dioxazolones) | Exceedingly simple operation and tolerates various substrates. | organic-chemistry.org |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The intrinsic photophysical properties of quinolin-2-one derivatives make them ideal candidates for use as spectroscopic fluorescent probes. This application is a significant emerging trend, allowing for the real-time monitoring of complex chemical processes, such as photopolymerization. researching.cn

Derivatives of 6-(4-methylsulfanylphenyl)-1-phenyl-quinolin-2-one, for example, have been synthesized specifically for this purpose. These compounds exhibit changes in their fluorescence emission upon alterations in their microenvironment, which occur as a liquid monomer converts into a solid polymer. This technology, known as Fluorescence Probe Technology (FPT), enables the continuous and non-invasive tracking of reaction kinetics. nih.gov

The utility of these probes is linked to their spectral properties; the absorption spectrum of certain quinolin-2-ones can overlap with the emission spectra of UV-A-LED light sources (e.g., 365 nm), making them suitable for monitoring UV-curing processes. Furthermore, modifications to the quinolin-2-one structure, such as the introduction of electron-donating groups, can fine-tune their spectroscopic properties for specific applications. nih.gov The development of novel quinolin-2-one-based probes with enhanced sensitivity and tailored spectral characteristics is a key area for future research.

Integration of Machine Learning and AI in Quinolin-2-one Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science, and their integration into quinolin-2-one research is a rapidly advancing frontier. nih.govoncodesign-services.comnih.gov These computational tools can accelerate the entire research cycle, from designing novel compounds to predicting their properties and optimizing synthetic routes. youtube.com

One major application is the prediction of chemical reactivity and properties. ML models have been developed to predict the redox activity of quinone-type molecules, which is crucial for applications like organic batteries. mdpi.com In the context of drug metabolism, deep learning models can predict the formation of quinone-type metabolites with high accuracy, helping to identify potentially toxic drug candidates early in the discovery process. nih.gov For synthesis, ML models can predict the most reactive sites for electrophilic aromatic substitution on quinoline derivatives, guiding chemists in a regioselective manner. researchgate.net

In drug design, ML algorithms can screen vast virtual libraries of quinolin-2-one derivatives to identify candidates with high binding affinity for specific biological targets. nih.govmdpi.com By using docking scores from an ensemble of protein structures as features, ML can improve the classification of compounds as active or inactive, overcoming limitations of traditional docking methods. mdpi.com This in silico approach significantly reduces the time and cost associated with synthesizing and testing new compounds. harvard.edu

| AI/ML Application Area | Technique/Model | Predicted Outcome/Use | Reference |

| Property Prediction | Ridge Regression, Decision Trees | Redox potential of quinone derivatives for energy storage. | mdpi.com |

| Metabolism Prediction | Deep Learning Models | Formation of quinone-type metabolites during drug metabolism. | nih.gov |

| Synthesis Design | Convolutional Neural Networks | Reactive sites for electrophilic aromatic substitution. | researchgate.net |

| Drug Discovery | K Nearest Neighbour, Ensemble Docking | Antiproliferative activity and target binding affinity. | mdpi.com |

Exploration of "this compound" in Ionic Liquid Design

Ionic liquids (ILs), which are salts with melting points below 100 °C, are being explored for a vast range of applications due to their unique properties like low vapor pressure, high thermal stability, and tunable solvency. nih.gov The quinoline and quinolinium scaffolds are emerging as versatile building blocks for designing functional ILs and ionic liquid crystals (ILCs). researchgate.netacs.org

Research has shown that quinolinium and isoquinolinium salts, when functionalized with long alkyl chains, can form smectic A mesophases, a type of liquid crystal phase. researchgate.net The thermal behavior and mesophase formation are highly dependent on the structure of both the quinolinium cation and the counter-anion. A subtle balance between strong electrostatic forces and the disorder from molten alkyl chains is crucial for these properties. researchgate.net For example, exchanging a simple bromide anion for more voluminous anions like tetrafluoroborate (B81430) (BF4−) or hexafluorophosphate (B91526) (PF6−) raises the minimum alkyl chain length required to induce mesomorphism. researchgate.net

The deprotonated "this compound" could serve as a precursor or a component in novel anionic ILs. More commonly, the quinoline moiety is incorporated into the cation. Quinoline-based ILs have been synthesized using green, solvent-free, one-pot approaches and have shown significant antimicrobial potency with low cytotoxicity. nih.gov The design of novel quinolin-2-one-based ILs for specific applications, such as biocatalysis or as specialized solvents, represents a promising direction for future studies. acs.orgacs.org

Unexplored Reactivity Patterns and Mechanism Discoveries

While many synthetic routes to quinolin-2-ones are well-established, ongoing research continues to uncover novel reactivity patterns and provide deeper mechanistic insights. These fundamental discoveries are crucial for developing next-generation synthetic methods.

Recent studies have proposed and investigated several non-classical reaction mechanisms. For example, a visible-light-induced cascade reaction of 1,7-enynes has been shown to produce quinolinones through a unique ring-closing pathway mediated by an α-aminoalkyl radical. organic-chemistry.org Another novel mechanism involves an iodine-mediated desulfurative cyclization, where a 1,5-benzothiazepine (B1259763) intermediate is converted to a quinoline product through what is likely a radical process. rsc.org Control experiments using radical scavengers have helped to elucidate these pathways. rsc.org

Mechanistic studies of palladium-catalyzed reactions have detailed the probable pathways for intramolecular Heck reactions to form annulated quinolin-2-one systems. researchgate.net Furthermore, the development of metal-free annulation reactions has led to the proposed involvement of isocyanate intermediates in the formation of the quinolin-2-one core. organic-chemistry.org Understanding these intricate mechanisms allows chemists to rationalize reaction outcomes, control selectivity, and design entirely new transformations for accessing complex molecular architectures.

Sustainable and Atom-Economical Syntheses of Complex Quinolin-2-one Architectures

In line with the principles of green chemistry, a major trend in modern organic synthesis is the development of sustainable and atom-economical methods. This involves minimizing waste, avoiding hazardous reagents, and using renewable resources and energy sources.

Atom-economical approaches aim to incorporate the maximum number of atoms from the starting materials into the final product. A Pd(OAc)2-catalyzed cyclization of N-(2-formylaryl)alkynamides is one such example, providing an efficient synthesis of 2-quinolinone derivatives. organic-chemistry.org Another method utilizes a one-pot reaction between o-nitrotoluenes and olefins, using a cesium catalyst to give quinoline derivatives in high yields without any transition metals, offering a pathway suitable for industrial processes. rsc.org

The use of visible light as a clean and renewable energy source is a particularly active area of research. An unconventional and highly atom-economical photocatalytic method has been developed to synthesize quinolin-2(1H)-ones from easily available quinoline-N-oxides. rsc.org This reagent-free method features low catalyst loading, high yields, and no undesirable by-products, presenting a greener alternative to many conventional syntheses. rsc.org Similarly, microwave-assisted synthesis in green solvents like water or ethanol (B145695) provides rapid, efficient, and environmentally friendly routes to quinoline derivatives. tandfonline.com

| Synthetic Approach | Catalyst / Conditions | Key Sustainable Advantage | Reference |

| Photocatalysis | Visible Light, Low Catalyst Loading | Reagent-free, uses renewable energy, no by-products. | rsc.org |

| One-Pot Synthesis | Cesium Catalyst | High atom economy, transition-metal-free. | rsc.org |

| Microwave-Assisted | Water or Ethanol Solvent | Reduced reaction times, use of green solvents. | tandfonline.com |

| Dehydrogenative Coupling | Cobalt Complex | Environmentally benign, high efficiency. | rsc.org |

| Oxidative Annulation | Transition-Metal-Free | Avoids heavy metal catalysts, uses air as an oxidant. | organic-chemistry.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for sodium quinolin-1-id-2-one, and how can purity be optimized?